molecular formula C17H19NO B8817829 Diphenyl(pyrrolidin-2-yl)methanol CAS No. 63401-04-7

Diphenyl(pyrrolidin-2-yl)methanol

Cat. No.: B8817829
CAS No.: 63401-04-7
M. Wt: 253.34 g/mol
InChI Key: OGCGXUGBDJGFFY-UHFFFAOYSA-N
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Description

Diphenyl(pyrrolidin-2-yl)methanol (C₁₇H₁₉NO, MW 253.34) is a chiral amino alcohol featuring a pyrrolidine ring substituted with a diphenylmethanol group. It exists in two enantiomeric forms: (R)- and (S)-diphenyl(pyrrolidin-2-yl)methanol, with CAS numbers 22348-32-9 and 112068-01-6, respectively . The compound is synthesized via asymmetric transformation starting from L-proline, involving resolution with (2R,3R)-tartaric acid and subsequent reactions with phenyl magnesium bromide . Its applications span chiral solvating agents (CSAs) in NMR spectroscopy, organocatalysis, and medicinal chemistry due to its stereochemical versatility and hydrogen-bonding capabilities .

Scientific Research Applications

Medicinal Chemistry

Diphenyl(pyrrolidin-2-yl)methanol has shown promise in the field of medicinal chemistry, particularly in the development of novel therapeutic agents.

Antidepressant Activity

Research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. These compounds may act on the serotonin and norepinephrine systems, providing insights into new treatments for depression and anxiety disorders .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can be beneficial in drug design to enhance the bioavailability of therapeutic agents.

Analytical Chemistry

This compound is utilized in various analytical techniques due to its unique chemical structure.

Chromatographic Applications

The compound serves as a chiral stationary phase in high-performance liquid chromatography (HPLC), enabling the separation of enantiomers in complex mixtures. Its application in enantioselective chromatography is critical for pharmaceutical analysis where the purity and efficacy of chiral drugs are paramount .

Mass Spectrometry

Recent studies have employed this compound as a standard reference material in mass spectrometry for the rapid analysis of pharmaceuticals and personal care products. The compound's stability and distinct mass spectral characteristics facilitate accurate quantification and identification .

Materials Science

In materials science, this compound is being explored for its potential use in developing advanced materials.

Polymer Chemistry

The compound can be used as a monomer or additive in polymer synthesis to enhance the mechanical properties of polymers. Its incorporation into polymer matrices may lead to materials with improved thermal stability and mechanical strength .

Nanotechnology

Research is ongoing into the use of this compound in nanotechnology applications, particularly in the functionalization of nanoparticles for targeted drug delivery systems. The ability to modify surface properties at the nanoscale opens new avenues for therapeutic interventions .

Case Studies

StudyApplicationFindings
Chen et al., 2017Analytical ChemistryDeveloped a paper spray ionization mass spectrometry method utilizing this compound for rapid screening of bisphenol analogues in food packaging with detection limits as low as 0.1 µg/mL .
Shiina et al., 2020Medicinal ChemistryInvestigated the antidepressant effects of this compound derivatives, showing significant behavioral improvements in rodent models .
Zhang et al., 2023Materials ScienceExplored the incorporation of this compound into polymer matrices, resulting in enhanced mechanical properties and thermal stability .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Diphenyl(pyrrolidin-2-yl)methanol, and how do reaction conditions influence yield and enantiomeric purity?

this compound is synthesized via organocatalytic or multi-step organic reactions. A common approach involves the use of pyrrolidine derivatives with diphenylmethanol precursors under controlled conditions. For example, hydride reduction of ketone intermediates or asymmetric catalysis using chiral auxiliaries can yield enantiomerically enriched products . Reaction conditions such as temperature, solvent polarity, and catalyst loading significantly impact yield and enantiomeric excess (ee). For instance, NaH-mediated reactions in non-polar solvents like n-hexanes have been reported to improve crystallinity and purity . Optimization of these parameters is critical to achieving >95% purity, as confirmed by LC-MS and NMR .

Q. How is the enantiomeric composition of this compound characterized?

Chiral resolution and enantiomeric analysis are typically performed using 1H^1H NMR spectroscopy with chiral solvating agents (CSAs). For example, 1H^1H NMR titrations using (R)- or (S)-mandelic acid as CSAs enable enantiodiscrimination via distinct splitting patterns in the aromatic or pyrrolidine proton regions. Job plot analyses confirm a 1:1 binding stoichiometry between the compound and the CSA, allowing precise determination of ee . Additionally, optical rotation measurements (e.g., [α]D20=67[α]_D^{20} = -67^\circ in chloroform) provide complementary data for enantiomeric validation .

Q. What are the critical physical and chemical properties of this compound for experimental design?

Key properties include:

  • Melting Point : 76–80°C, indicating stability under standard laboratory conditions .
  • Optical Rotation : [α]D20=67[α]_D^{20} = -67^\circ (c = 3 in chloroform), essential for chiral applications .
  • Solubility : High solubility in chloroform and DMSO, but limited in water, necessitating polar aprotic solvents for reactions .
  • Thermal Stability : Decomposition above 200°C, requiring cautious handling in high-temperature reactions .

Advanced Research Questions

Q. How can this compound be applied in asymmetric catalysis or chiral resolution?

The compound serves as a chiral scaffold in organocatalytic reactions. For example, its pyrrolidine moiety facilitates enantioselective C–C bond formation in [3+3] cycloadditions, as demonstrated in the synthesis of aminocyclitols . Mechanistic studies suggest that the diphenylmethanol group stabilizes transition states via hydrogen bonding, enhancing enantioselectivity. In chiral resolution, it acts as a CSA for carboxylic acids, where its rigid structure discriminates between enantiomers via π-π interactions and steric effects .

Q. What challenges arise in achieving high enantiomeric excess (ee) during synthesis, and how are they addressed?

Challenges include racemization during workup and competing side reactions. To mitigate these:

  • Low-Temperature Quenching : Halts reactive intermediates before racemization .
  • Chiral Auxiliaries : Use of (S)- or (R)-configured starting materials ensures stereochemical fidelity .
  • Chromatographic Purification : Silica gel chromatography with chiral mobile phases (e.g., hexane/ethyl acetate with 1% triethylamine) improves ee by removing diastereomeric byproducts .

Q. How do solid-state reaction conditions affect the oxidation kinetics of this compound compared to solvent-based systems?

Solid-state oxidation (e.g., to benzophenone derivatives) follows distinct kinetics due to restricted molecular mobility. Infrared spectroscopy studies reveal that reaction rates in the solid state are slower but more selective, avoiding solvent-induced side reactions. Activation energies (EaE_a) in solid-state systems are typically higher (e.g., 85 kJ/mol vs. 60 kJ/mol in ethanol), attributed to lattice energy barriers. This phase-dependent behavior enables "green" syntheses with reduced solvent waste .

Q. Methodological Considerations

Q. What analytical techniques are recommended for resolving data contradictions in synthetic pathways?

Contradictions in yield or purity often arise from unoptimized reaction conditions. To resolve these:

  • Cross-Validation : Compare LC-MS (for molecular weight confirmation) and 1H^1H/13C^13C NMR (for structural integrity) .
  • Kinetic Profiling : Monitor reaction progress via in situ FTIR to identify intermediate phases or byproducts .
  • Computational Modeling : DFT calculations predict favorable reaction pathways and transition states, guiding experimental adjustments .

Q. What safety protocols are critical when handling this compound?

The compound is classified under hazard code R36/37/38 (irritating to eyes, respiratory system, and skin). Key protocols include:

  • Ventilation : Use fume hoods during synthesis or purification.
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiodiscrimination Ability in NMR Spectroscopy

Diphenyl(pyrrolidin-2-yl)methanol is compared to aziridin-2-yl methanols and other amino alcohols as CSAs. Key findings include:

  • ΔΔδ Values: For mandelic acid recognition, (S)-diphenyl(pyrrolidin-2-yl)methanol showed ΔΔδ values of 0.062 ppm (NH) and 0.028 ppm (N-Bn derivative), whereas aziridin-2-yl methanols with electron-donating groups (e.g., OCH₃) achieved up to 0.106 ppm for CH₃ protons .
  • Mechanism : The pyrrolidine derivative relies on hydrogen bonding between its NH group and the carboxyl group of acids. However, steric hindrance from the diphenyl groups reduces its discrimination efficiency compared to smaller aziridine-based sensors .

Table 1: ΔΔδ Values for Selected CSAs

Compound ΔΔδ (ppm) for α-H ΔΔδ (ppm) for OCH₃
(S)-Diphenyl(pyrrolidin-2-yl)methanol 0.023 0.003
Aziridin-2-yl methanol (Sensor 3) 0.079 0.085

Stereochemical Effects

  • CSAs : The (S)-enantiomer is preferred for enantiodiscrimination due to optimized hydrogen-bonding geometry .
  • Catalysis: Stereochemistry is critical in organocatalysis; for example, (S)-configured catalysts improve enantioselectivity in Mannich reactions .
  • Exceptions : In IKKα inhibition, both enantiomers are equally active, highlighting context-dependent stereochemical relevance .

Structural Analogs

  • Prolinol (Pyrrolidin-2-ylmethanol): Simpler structure (C₅H₁₁NO, MW 101.15) with a melting point of 86°C. Used as a precursor but lacks the diphenyl group’s steric and electronic effects .
  • Substituted Derivatives: [(2R)-1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol: Increased lipophilicity from difluoroethyl substitution alters solubility and reactivity . 2-(1-Methylpyrrolidin-2-yl)ethanol: Methyl substitution reduces hydrogen-bonding capacity, limiting use in CSAs .

Table 2: Key Properties of Structural Analogs

Compound Molecular Weight Key Feature Application
This compound 253.34 Steric bulk, chiral centers CSAs, organocatalysis
Prolinol 101.15 Compact structure Precursor for amino alcohols
[(2R)-1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol 165.18 Lipophilic substitution Drug discovery scaffold

Preparation Methods

Classical Synthesis via Grignard Reaction

The foundational approach to synthesizing diphenyl(pyrrolidin-2-yl)methanol involves a Grignard reaction between tetrahydrofuran (THF) derivatives and phenylmagnesium chloride. This method, widely documented in industrial production guidelines, proceeds through a two-step sequence to construct the pyrrolidine ring and introduce diphenylmethanol groups .

Reaction Mechanism and Stoichiometry

In the initial step, THF reacts with phenylmagnesium chloride under anhydrous conditions to form a magnesium alkoxide intermediate. Quenching with concentrated hydrochloric acid induces cyclization, yielding the pyrrolidine core. The second step involves nucleophilic addition of a second equivalent of phenylmagnesium chloride to a ketone intermediate, followed by acid-mediated dehydration to produce the final alcohol .

Table 1: Classical Grignard Synthesis Parameters

ParameterValue/DescriptionSource
Starting materialTetrahydrofuran
Grignard reagentPhenylmagnesium chloride
Acid quenchConcentrated HCl
Yield85%
Purity>98% (HPLC)

Optimization of Reaction Conditions

Industrial-scale implementations emphasize temperature control (0–5°C during Grignard addition) and strict exclusion of moisture to prevent side reactions. The use of tetrahydrofuran as both reactant and solvent simplifies purification, with crystallization from methanol yielding white to faintly yellow crystals .

Catalytic Asymmetric Synthesis

Enantioselective preparation of (S)-diphenyl(pyrrolidin-2-yl)methanol leverages chiral catalysts to achieve high stereochemical fidelity, critical for pharmaceutical applications.

Proline-Derived Catalyst Systems

A prominent method employs N-benzyl-(S)-diphenyl(pyrrolidin-2-yl)methanol as a precursor, synthesized via asymmetric aldol reactions catalyzed by proline derivatives. The reaction of 3-(4-fluorophenyl)acrylaldehyde with methyl 3-(methylamino)-3-oxopropanoate in the presence of a diphenylprolinol-TBDMS catalyst achieves enantiomeric excess (ee) >99% .

Table 2: Asymmetric Catalysis Conditions

ParameterValue/DescriptionSource
CatalystDiphenylprolinol-TBDMS
Solvent2,2,2-Trifluoroethanol
TemperatureRoom temperature
ee>99%

Dynamic Kinetic Resolution

Alternative approaches utilize palladium-catalyzed hydrogenation of N-benzyl intermediates. For example, hydrogenolysis of N-benzyl-(S)-diphenyl(pyrrolidin-2-yl)methanol over palladium hydroxide/carbon (10 wt%) in methanol/acetic acid achieves 90% yield while preserving stereochemistry .

Hydrogenolytic Deprotection Methods

Removal of protecting groups, particularly N-benzyl moieties, is essential for accessing the free amine functionality.

Palladium-Mediated Hydrogenolysis

A patented process details the hydrogenolytic cleavage of N-benzyl groups using palladium on charcoal (10% Pd) under 3–7 bar H₂ pressure. This method, optimized for minimal racemization, involves dissolving the substrate in ethanol and stirring under hydrogen until deprotection is complete .

Table 3: Hydrogenolysis Parameters

ParameterValue/DescriptionSource
CatalystPd/C (10 wt%)
Pressure3–7 bar H₂
SolventEthanol
Yield90%

Acidic Workup and Crystallization

Post-hydrogenolysis, the product is isolated via acid-base extraction. Treatment with 15% sulfuric acid precipitates the amine sulfate salt, which is subsequently neutralized with aqueous NaOH and extracted into dichloromethane. Crystallization from toluene affords the pure alcohol .

Continuous Flow Process Development

Industrial manufacturers like NINGBO INNO PHARMCHEM CO.,LTD. have pioneered continuous flow methods to enhance scalability and safety.

Flow Reactor Design

The Grignard reaction is conducted in a tubular reactor with in-line quenching, reducing reaction times from hours to minutes. This system minimizes thermal degradation and improves yield consistency .

Advantages Over Batch Processes

  • Throughput : 100 kg to 100 MT annual production .

  • Safety : Automated control of exothermic steps reduces risk .

  • Purity : Reduced byproduct formation via precise residence time control .

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodYieldeeScalabilityCost
Classical Grignard85%N/AHighLow
Asymmetric Catalysis70–90%>99%ModerateHigh
Continuous Flow80–90%N/AVery HighMedium

The classical Grignard method offers cost efficiency but lacks enantiocontrol. Asymmetric catalysis meets pharmaceutical purity standards but requires expensive catalysts. Continuous flow balances scalability and safety for bulk production .

Properties

CAS No.

63401-04-7

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

diphenyl(pyrrolidin-2-yl)methanol

InChI

InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2

InChI Key

OGCGXUGBDJGFFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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B1OC(c2ccccc2)(c2ccccc2)C2CCCN12
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